molecular formula C23H24FN3O5 B11292546 Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11292546
M. Wt: 441.5 g/mol
InChI Key: YQECKEWNAXULLP-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazolidinone derivatives. This compound is characterized by the presence of an imidazolidinone ring, a fluorophenyl group, and a benzoate ester. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the imidazolidinone intermediate.

    Acetylation: The acetyl group is added to the imidazolidinone derivative using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate and Ethyl 3-({[1-(4-bromophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate.

    Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C23H24FN3O5

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 3-[[2-[1-(4-fluorophenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H24FN3O5/c1-4-32-22(30)15-6-5-7-17(12-15)25-20(28)13-19-21(29)27(23(31)26(19)14(2)3)18-10-8-16(24)9-11-18/h5-12,14,19H,4,13H2,1-3H3,(H,25,28)

InChI Key

YQECKEWNAXULLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=C(C=C3)F

Origin of Product

United States

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